1-Benzylpiperidine-3-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
1-benzylpiperidine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c15-11-13-7-4-8-14(10-13)9-12-5-2-1-3-6-12/h1-3,5-6,11,13H,4,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXLGEGLTEVHHOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70439964 | |
| Record name | 1-benzylpiperidine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70439964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145022-00-0 | |
| Record name | 1-benzylpiperidine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70439964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Benzylpiperidine 3 Carbaldehyde and Analogous Piperidine Carbaldehydes
Direct Synthesis Approaches to Piperidine (B6355638) Carbaldehydes
Direct methods for synthesizing piperidine carbaldehydes often involve the oxidation of corresponding alcohols or the introduction of a formyl group onto the piperidine ring.
Selective Oxidation Reactions of Corresponding Piperidine Alcohols
A prevalent strategy for the synthesis of piperidine carbaldehydes is the selective oxidation of the corresponding piperidine alcohols. This transformation requires mild and selective oxidizing agents to avoid over-oxidation to carboxylic acids or side reactions.
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl, commonly known as TEMPO, is a stable nitroxyl (B88944) radical that serves as a catalyst for the selective oxidation of primary alcohols to aldehydes. wikipedia.orgresearchgate.netresearchgate.net The active oxidant in these reactions is the N-oxoammonium salt, which is generated in situ from TEMPO. wikipedia.org This can be achieved using a co-oxidant like sodium hypochlorite (B82951) (NaOCl). wikipedia.orgorganic-chemistry.org
A key advantage of TEMPO-mediated oxidation is its high chemoselectivity for primary alcohols, even in the presence of secondary alcohols. wikipedia.orgorganic-chemistry.org The reaction conditions are typically mild, often conducted at room temperature, which helps to preserve other functional groups within the molecule. organic-chemistry.org For instance, a method for preparing 1-benzylpiperidine-4-carboxaldehyde involves the use of TEMPO with sodium periodate (B1199274) and sodium bromide as co-oxidants in dichloromethane, resulting in a high yield and purity of the desired aldehyde. google.com
Table 1: Examples of TEMPO-mediated Oxidation of Piperidine Alcohols
| Substrate | Co-oxidant System | Solvent | Temperature | Yield | Reference |
| (1-Benzyl-4-piperidyl)methanol (B150785) | NaIO₄ / NaBr | Dichloromethane | 20-25 °C | 93.3% | google.com |
| (S)-(−)-2-Methyl-1-butanol | NaOCl | Dichloromethane | Room Temp. | High | wikipedia.org |
| 4-Methoxyphenethyl alcohol | NaOCl / NaClO₂ | Not specified | Not specified | High | wikipedia.org |
This table is for illustrative purposes and may not be exhaustive.
The Swern oxidation is a widely used method for converting primary and secondary alcohols to aldehydes and ketones, respectively. adichemistry.comwikipedia.org This reaction utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile, most commonly oxalyl chloride, followed by the addition of a hindered organic base like triethylamine (B128534). adichemistry.comwikipedia.org A key feature of the Swern oxidation is that it avoids the use of heavy metals and typically prevents over-oxidation to the carboxylic acid. adichemistry.com
The reaction proceeds at low temperatures, generally between -78 °C and -60 °C, to form an alkoxysulfonium salt intermediate. adichemistry.comwikipedia.org The subsequent addition of a base facilitates an elimination reaction to yield the aldehyde. wikipedia.org While effective, the Swern oxidation can be sensitive to reaction temperature, with side products forming at higher temperatures. adichemistry.com In some cases, using a bulkier base such as diisopropylethylamine (Hünig's base) can minimize side reactions like α-epimerization. adichemistry.com An efficient synthesis of a precursor for norlobelane analogues involved the Swern oxidation of an N-Cbz-protected piperidine alcohol to the corresponding aldehyde, which was then used directly in the next step without purification. nih.gov
Table 2: Key Reagents in Swern Oxidation
| Reagent | Role |
| Dimethyl sulfoxide (DMSO) | Oxidant precursor |
| Oxalyl chloride | Activator for DMSO |
| Triethylamine (or other hindered base) | Base to promote elimination |
This table outlines the primary components of the Swern oxidation.
Formylation Reactions for Piperidine Ring Systems
Formylation reactions introduce a formyl group (-CHO) directly onto the piperidine ring. One of the most common methods for formylation is the Vilsmeier-Haack reaction. ijpcbs.com This reaction typically employs a Vilsmeier reagent, which is a chloromethyleniminium salt generated from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃). ijpcbs.com
The Vilsmeier-Haack reaction is a powerful tool for formylating a wide range of aromatic and heteroaromatic compounds. ijpcbs.com In the context of piperidines, this reaction can be applied to suitable precursors to introduce the aldehyde functionality. For example, the Vilsmeier-Haack reaction of enolizable ketones with malononitrile (B47326) can lead to the formation of 2-chloronicotinonitriles, which can be further functionalized. While direct formylation of a simple piperidine ring can be challenging, appropriately substituted or activated piperidine systems can undergo this transformation.
Indirect Synthetic Pathways via Precursor Functionalization
Indirect methods involve the synthesis of a piperidine ring with a precursor functional group that can be subsequently converted to an aldehyde.
Ring Contraction Strategies for Piperidine Carbaldehyde Formation
Ring contraction strategies offer an innovative approach to the synthesis of piperidine carbaldehydes from larger heterocyclic systems. These methods often involve complex rearrangements and can provide access to unique substitution patterns.
One such strategy involves the oxidative ring contraction of N-arylpiperidines. acs.org A novel synthesis of pyrrolidine-2-carbaldehydes and tetrahydropyridine-2-carbaldehydes has been developed from the cascade reactions of N-arylpiperidines or N-arylazepanes. acs.org This process involves an oxidative cleavage and reformation of a C-N bond, promoted by a Cu(OAc)₂/KI/O₂ system. acs.org This represents a significant advancement in the regioselective functionalization of saturated cyclic amines. acs.org Mechanistic studies suggest that the reaction proceeds through the in situ formation of the target carbaldehyde. rsc.org
Another approach involves a visible light-mediated ring contraction of α-acylated cyclic piperidines to produce cis-1,2-disubstituted cyclopentane (B165970) scaffolds. nih.gov While this specific example leads to cyclopentanes, the principle of leveraging photochemical reactions for ring contraction highlights a modern avenue for synthesizing complex cyclic structures that could be adapted for piperidine carbaldehyde synthesis.
Functionalization of Pre-formed Piperidine Ring Systems
The introduction of a carbaldehyde group onto a pre-existing piperidine ring is a common strategy for the synthesis of piperidine carbaldehydes. One direct method involves the oxidation of the corresponding alcohol. For instance, (1-benzylpiperidin-3-yl)methanol (B1365142) can be oxidized to 1-benzylpiperidine-3-carbaldehyde. While specific examples for the 3-substituted isomer are not prevalent in the reviewed literature, the oxidation of the analogous (1-benzylpiperidin-4-yl)methanol to 1-benzylpiperidine-4-carboxaldehyde is well-documented and provides a viable synthetic route. rsc.org
Another approach involves the formylation of a piperidine derivative. N-formylpiperidine can be used as a formylating agent for organolithium compounds, which could be generated at the 3-position of a suitably protected piperidine. researchgate.netwikipedia.org
A versatile method for the functionalization of saturated N-heterocycles involves photocatalytic oxidation. This can lead to the formation of an iminium ion, which can then be trapped by a nucleophile. This strategy allows for functionalization at the α-position to the nitrogen, and with modifications, can also achieve β-functionalization, which would be relevant for introducing a substituent at the 3-position of the piperidine ring.
Furthermore, the hydroformylation of a tetrahydropyridine (B1245486) precursor, such as 1-benzyl-1,2,3,6-tetrahydropyridine, offers a direct route to introduce a formyl group. google.comwikipedia.orgnih.govsigmaaldrich.com This reaction involves the addition of a formyl group and a hydrogen atom across the double bond, potentially yielding this compound among other isomers. The regioselectivity of this reaction is a critical aspect to control.
A summary of potential functionalization strategies is presented below:
| Starting Material | Reagent(s) | Product | Key Transformation |
| (1-Benzylpiperidin-3-yl)methanol | Oxidizing agent (e.g., PCC, Swern) | This compound | Oxidation |
| N-Protected 3-lithiated piperidine | N-Formylpiperidine | N-Protected piperidine-3-carbaldehyde (B1602230) | Formylation |
| 1-Benzyl-1,2,3,6-tetrahydropyridine | CO, H₂, Catalyst (e.g., Rh, Co) | This compound | Hydroformylation |
Asymmetric Synthesis and Stereochemical Control in Piperidine Carbaldehyde Preparation
The biological activity of piperidine-containing drugs is often highly dependent on their stereochemistry. Therefore, the development of asymmetric methods to control the stereocenters within the piperidine ring is of paramount importance.
The use of chiral catalysts is a powerful strategy for achieving enantioselective synthesis of piperidine derivatives. Bifunctional organocatalysts, which can activate both the nucleophile and the electrophile, have been successfully employed in the asymmetric synthesis of axially chiral compounds and in intramolecular hetero-Michael additions to form chiral piperidines. beilstein-journals.org
Axially chiral styrene-based organocatalysts have also been designed and applied in asymmetric cascade reactions to produce densely substituted spirooxindoles containing a piperidine moiety with high enantioselectivity. snnu.edu.cn Chiral zinc catalysts have also shown utility in various asymmetric syntheses, including aldol (B89426) and Mannich-type reactions, which can be adapted to form chiral piperidine scaffolds. researchgate.net
A notable example is the rhodium-catalyzed asymmetric reductive transamination of pyridinium (B92312) salts, which allows for the synthesis of a variety of chiral piperidines with excellent diastereo- and enantioselectivities. researchgate.net This method avoids the need for a chiral catalyst by using a chiral primary amine to induce chirality.
| Catalyst Type | Reaction | Outcome |
| Bifunctional Organocatalysts | Asymmetric bromination, Hetero-Michael addition | Axially chiral benzamides, Chiral piperidines |
| Axially Chiral Styrene-based Organocatalysts | Cascade Michael/cyclization | Highly substituted spirooxindoles |
| Chiral Zinc Catalysts | Aldol and Mannich reactions | Chiral piperidine scaffolds |
| Rhodium Catalysts | Reductive transamination of pyridinium salts | Chiral piperidines |
Controlling the relative stereochemistry between multiple substituents on the piperidine ring is crucial. Diastereoselective reductions of N-tert-butanesulfinylketimines have been employed to prepare chiral, nonracemic o-aminobenzylamines, a strategy that can be extended to the synthesis of substituted piperidines with high diastereoselectivity. nih.gov
Furthermore, the dearomative cycloaddition of bicyclobutanes with pyridinium ylides provides a modular and diastereoselective approach to multisubstituted azabicyclo[3.1.1]heptanes, which can serve as precursors to complex piperidine derivatives. rsc.org The intramolecular cyclization of phosphorus ylides containing pyridopyridazinedione and pyridazinoquinolinedione fragments also proceeds regioselectively to form complex heterocyclic systems incorporating a piperidine ring. pleiades.online
Advanced Methodologies for N-Benzylpiperidine Construction
Beyond the functionalization of a pre-formed ring, several advanced strategies allow for the construction of the N-benzylpiperidine scaffold itself, often with a high degree of complexity and stereochemical control.
Multicomponent reactions are highly efficient processes where three or more reactants combine in a single operation to form a complex product, incorporating most or all of the atoms of the starting materials. The Ugi four-component reaction, for example, can be used to synthesize structurally diverse N-benzyl-4,4-disubstituted piperidine derivatives. nih.gov
Another powerful MCR is the synthesis of highly functionalized piperidines through the one-pot condensation of aromatic aldehydes, β-ketoesters, and aromatic amines, which can be catalyzed by Lewis acids.
Intramolecular radical cyclization offers a powerful method for the formation of cyclic systems, including piperidines. These reactions can be initiated by various means, including radical initiators like AIBN with tributyltin hydride, or through photoredox catalysis. mdpi.com Manganese(III)-assisted radical cyclization is a particularly useful method for constructing complex polycyclic systems containing a piperidine ring, often with high regio- and stereoselectivity. nih.gov
The regioselectivity of radical cyclizations is generally governed by Baldwin's rules, which predict the favored ring closure (exo vs. endo). However, under certain conditions, "anti-Baldwin" cyclizations can occur, providing access to otherwise disfavored ring sizes. scripps.edu Recent advancements have also seen the use of B12-dependent enzymes to catalyze non-native intramolecular radical cyclizations, offering a biocatalytic approach to these transformations. chemistryviews.org
Hydrogenation and Reduction of Pyridine (B92270) Precursors
The conversion of pyridine precursors to the corresponding piperidines is a fundamental and widely utilized strategy. This transformation involves the saturation of the aromatic pyridine ring through catalytic hydrogenation or chemical reduction.
A primary route to N-substituted piperidines is the catalytic hydrogenation of the corresponding pyridinium salts. For the synthesis of this compound, the precursor N-benzyl-3-formylpyridinium salt is subjected to hydrogenation. This process typically employs noble metal catalysts such as Platinum(IV) oxide (PtO₂) or Palladium on carbon (Pd/C) under a hydrogen atmosphere. unimi.itnih.gov The quaternization of the pyridine nitrogen activates the ring, making it more susceptible to reduction compared to the neutral pyridine ring. unimi.it The reaction conditions, including hydrogen pressure, temperature, and solvent, are crucial for achieving high yields and selectivity. For instance, asymmetric hydrogenation of N-benzylated 3-substituted pyridinium salts has been achieved with high enantiomeric excess using a Rh-JosiPhos catalyst system in the presence of an organic base like triethylamine (Et₃N). unimi.it
Another approach involves the direct reduction of pyridine-3-carbaldehyde to piperidine-3-carbaldehyde, which can then be N-benzylated. Catalytic hydrogenation of pyridine-3-carboxaldehyde is a preferred industrial method. However, controlling the reduction to prevent the over-reduction of the aldehyde group to an alcohol is a significant challenge. A patented method describes the controlled catalytic hydrogenation of pyridine nitriles to pyridine aldehydes using palladium or platinum dioxide catalysts, which could be adapted for this purpose. google.com
Chemical reducing agents also offer a viable pathway. The reduction of pyridine itself to piperidine can be accomplished using reagents like samarium diiodide (SmI₂) in the presence of water, which proceeds rapidly at room temperature. clockss.org However, the compatibility of such strong reducing systems with the aldehyde functional group must be considered.
The general process for obtaining 3-substituted piperidines often involves a multi-step sequence:
Partial reduction of the pyridine ring.
A catalytic step, such as an asymmetric carbometalation, to introduce substitution. nih.gov
A final reduction to yield the fully saturated piperidine ring. nih.gov
Subsequent N-alkylation with a benzyl (B1604629) halide would then yield the final product. A study demonstrated a one-pot deoxygenation and heteroaromatic ring saturation of (phenyl)(pyridin-3-yl)methanol intermediates using a palladium catalyst to produce 3-benzylpiperidines. researchgate.net
Table 1: Selected Catalytic Systems for Pyridine Ring Hydrogenation
| Catalyst System | Precursor Type | Product Type | Key Features |
| Rh-JosiPhos / Et₃N | N-benzyl-3-substituted pyridinium salt | Chiral N-benzyl-3-substituted piperidine | High enantiomeric excess (up to 90%). unimi.it |
| Pd/C or PtO₂ / H₂ | N-alkylpyridinium salt | N-alkylpiperidine | Standard method for reducing activated pyridine rings. unimi.itnih.gov |
| SmI₂ / H₂O | Pyridine | Piperidine | Rapid reduction at room temperature; strong reducing agent. clockss.org |
| Palladium Catalyst | (Phenyl)(pyridin-3-yl)methanol | 3-Benzylpiperidine | One-pot deoxygenation and hydrogenation. researchgate.net |
Cross-Coupling Reactions in Benzylpiperidine Synthesis
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds. wikipedia.orgresearchgate.net The Buchwald-Hartwig amination is a prominent example, enabling the coupling of amines with aryl or benzyl halides. wikipedia.org
For the synthesis of this compound, this methodology would involve the direct coupling of piperidine-3-carbaldehyde with a benzyl halide, such as benzyl bromide. The reaction is catalyzed by a palladium complex, which is generated in situ from a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a phosphine (B1218219) ligand. The choice of ligand is critical and often involves sterically hindered biarylphosphines that facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle. wikipedia.org A base, such as sodium tert-butoxide (NaOtBu) or potassium phosphate (B84403) (K₃PO₄), is required to deprotonate the amine and facilitate the catalytic cycle. researchgate.netscielo.br
This approach offers significant advantages, including mild reaction conditions and broad functional group tolerance, making it suitable for complex molecules. wikipedia.org While direct examples for this compound are not prevalent in the provided search results, the extensive development of the Buchwald-Hartwig amination supports its feasibility for this transformation. wikipedia.orgrug.nl
Alternative cross-coupling strategies can also be envisioned. For instance, a hydroboration of an alkene followed by a Suzuki-type cross-coupling reaction has been used to build benzylpiperidine scaffolds. unisi.it Another approach involves the iron-catalyzed direct amination of benzyl alcohols with amines, proceeding through a "borrowing hydrogen" methodology, which offers a sustainable alternative to using benzyl halides. researchgate.net
More complex palladium-catalyzed reactions, such as the ortho-arylation of N-benzylpiperidines via directed C-H bond activation, demonstrate the power of cross-coupling to functionalize the benzyl group itself, though this is a different transformation than the formation of the N-benzyl bond. rsc.org
Table 2: Key Components of Buchwald-Hartwig Amination for N-Benzylpiperidine Synthesis
| Component | Examples | Role in Reaction |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Forms the active Pd(0) catalyst. researchgate.net |
| Ligand | Sterically hindered phosphines (e.g., biarylphosphines) | Stabilizes the palladium center and facilitates catalytic steps. wikipedia.org |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Deprotonates the amine nucleophile. researchgate.netscielo.br |
| Amine Substrate | Piperidine-3-carbaldehyde | The nitrogen source for the C-N bond. |
| Coupling Partner | Benzyl bromide, Benzyl chloride | The source of the benzyl group. |
| Solvent | Toluene, Dioxane, DMF | Provides the reaction medium. unisi.it |
Reactivity and Transformation Pathways of 1 Benzylpiperidine 3 Carbaldehyde
Nucleophilic Addition Reactions Involving the Aldehyde Moiety
The aldehyde functional group in 1-benzylpiperidine-3-carbaldehyde is a key center of reactivity, readily undergoing nucleophilic addition reactions. fiveable.me This class of reactions involves the attack of an electron-rich nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. fiveable.me The presence of the benzyl (B1604629) group on the piperidine (B6355638) nitrogen can influence the steric and electronic environment of the aldehyde, but the fundamental reactivity remains.
A common example of nucleophilic addition is the reaction with organometallic reagents, such as Grignard reagents (R-MgX) or organolithium compounds (R-Li). For instance, the addition of a substituted phenylmagnesium bromide to a similar aldehyde, pyridine-3-carboxaldehyde, has been reported as a key step in the synthesis of 3-(substituted benzyl)piperidines. researchgate.net This suggests that this compound could similarly react with various organometallic reagents to introduce a wide range of substituents at the former carbonyl carbon, leading to the formation of secondary alcohols.
Another important nucleophilic addition reaction is the formation of cyanohydrins. fiveable.me This involves the addition of a cyanide ion (typically from a source like HCN or NaCN/KCN) to the aldehyde. The resulting cyanohydrin can be a valuable synthetic intermediate, as the cyano group can be further hydrolyzed to a carboxylic acid or reduced to an amine.
Condensation Reactions for Derivatization
Condensation reactions provide a versatile platform for the derivatization of this compound, enabling the synthesis of a diverse array of more complex molecules. smolecule.comresearchgate.net These reactions typically involve the initial nucleophilic addition to the aldehyde followed by the elimination of a small molecule, most commonly water.
Imine Formation and Subsequent Reductive Amination
This compound readily reacts with primary amines to form imines, also known as Schiff bases. masterorganicchemistry.comderpharmachemica.com This reaction is catalyzed by acid and proceeds through a hemiaminal intermediate which then dehydrates to form the C=N double bond of the imine. ajgreenchem.com
A significant application of imine formation is in reductive amination. nih.govmasterorganicchemistry.com This two-step process, which can often be performed in a single pot, involves the formation of an imine from the aldehyde and a primary or secondary amine, followed by the reduction of the imine to the corresponding amine. masterorganicchemistry.commasterorganicchemistry.compearson.com Various reducing agents can be employed for this purpose, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly effective due to their ability to selectively reduce the protonated imine (iminium ion) in the presence of the starting aldehyde. masterorganicchemistry.commasterorganicchemistry.com This methodology is a powerful tool for the synthesis of substituted piperidines, which are important scaffolds in medicinal chemistry. nih.gov Fungal reductive aminases (RedAms) have also been identified as catalysts for the asymmetric reductive amination of ketones, suggesting potential for biocatalytic routes. researchgate.net
Table 1: Examples of Reductive Amination Reactions
| Aldehyde/Ketone | Amine | Reducing Agent | Product |
| Benzaldehyde | Methylamine | NaBH3CN | Benzylmethylamine pearson.com |
| Piperidine | Benzyl bromide | Not specified | N-benzylpiperidine pearson.com |
| Cyclohexanone | Aniline | NaBH3CN | N-cyclohexylaniline pearson.com |
This table presents examples of reductive amination reactions with various starting materials to illustrate the general transformation.
Knoevenagel and Aldol-type Condensations
The Knoevenagel condensation is a variation of the aldol (B89426) condensation where the aldehyde reacts with an active methylene (B1212753) compound in the presence of a weak base catalyst, such as an amine. wikipedia.org The active methylene compound typically has two electron-withdrawing groups attached to a CH2 group, making the protons acidic enough to be removed by a weak base. wikipedia.org The reaction of 1-benzylpiperidine-4-carboxaldehyde, a close analog, with 5,6-dimethoxyindan-1-one in an Aldol-type condensation is a key step in the synthesis of Donepezil (B133215), a drug used for the treatment of Alzheimer's disease. derpharmachemica.comwsimg.com This highlights the potential of this compound to participate in similar carbon-carbon bond-forming reactions.
The general mechanism of the Knoevenagel condensation involves the deprotonation of the active methylene compound to form a carbanion, which then acts as a nucleophile and attacks the carbonyl carbon of the aldehyde. nih.gov Subsequent dehydration leads to the formation of a new carbon-carbon double bond. wikipedia.orgnih.gov
Schiff Base Formation and Subsequent Transformations
As mentioned, this compound reacts with primary amines to form Schiff bases. researchgate.net These imine derivatives are not just intermediates for reductive amination but can also undergo further transformations. For example, Schiff bases derived from N-benzylpiperidine-4-carbaldehyde have been reacted with mercaptoacetic acid to synthesize a series of 4-thiazolidinones, which have been investigated for their antimicrobial activity. researchgate.net This demonstrates that the imine functionality can act as an electrophile, reacting with nucleophiles to form new heterocyclic ring systems. The formation of Schiff bases is a versatile method for introducing new functionalities and building molecular complexity. ajgreenchem.com
Oxidation of the Aldehyde Functionality to Carboxylic Acids
The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, 1-benzylpiperidine-3-carboxylic acid. smolecule.com This transformation is a common and important reaction in organic synthesis. libretexts.org A variety of oxidizing agents can be employed for this purpose.
Common laboratory reagents for the oxidation of aldehydes to carboxylic acids include potassium permanganate (B83412) (KMnO4), chromium trioxide (CrO3), and potassium dichromate (K2Cr2O7) in acidic conditions. chemguide.co.uk For example, primary alcohols and aldehydes are typically oxidized to carboxylic acids using a solution of potassium dichromate(VI) in dilute sulfuric acid, where the orange color of the dichromate ion changes to green as it is reduced to chromium(III). libretexts.orgchemguide.co.uk Another method involves the use of 2,2,6,6-tetramethyl-1-piperidinyloxyl (TEMPO) as a catalyst in the presence of a stoichiometric oxidant like sodium periodate (B1199274) (NaIO4) and sodium bromide (NaBr). google.com This system has been used for the selective oxidation of (1-benzyl-4-piperidyl)methanol (B150785) to the corresponding aldehyde, and similar conditions could likely be adapted for the oxidation of the aldehyde to the carboxylic acid. google.com
The resulting carboxylic acid is a valuable synthetic intermediate, allowing for further derivatization through reactions such as esterification or amide bond formation.
Reductive Transformations of the Aldehyde Group
The aldehyde group of this compound can be reduced to a primary alcohol, (1-benzylpiperidin-3-yl)methanol (B1365142). This transformation is typically achieved using hydride reducing agents.
Common reagents for the reduction of aldehydes to alcohols include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). smolecule.com Sodium borohydride is a milder and more selective reagent, often used in protic solvents like methanol (B129727) or ethanol. Lithium aluminum hydride is a much stronger reducing agent and must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran.
This reduction provides access to the corresponding primary alcohol, which can then be used in a variety of subsequent reactions, such as ether formation or conversion to a leaving group for nucleophilic substitution reactions.
Derivatization Strategies and Analogous Compound Synthesis
Synthesis of 1-Benzylpiperidine-3-carboxylic Acid and Its Esters
The conversion of the 3-formyl group of 1-benzylpiperidine-3-carbaldehyde or related precursors into a carboxylic acid or its ester derivatives is a fundamental transformation. These derivatives are crucial intermediates for the synthesis of a variety of compounds, including potent growth hormone secretagogues.
One common approach involves the oxidation of the corresponding alcohol, which can be derived from the aldehyde. For instance, (1-benzyl-4-piperidyl)methanol (B150785) can be oxidized to form 1-benzylpiperidine-4-carboxaldehyde. google.com A more direct route to esters involves multi-step synthetic sequences starting from simpler building blocks. For example, N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride has been synthesized from N-benzyl glycine (B1666218) ethyl ester and a 4-halobutyrate derivative through a Dieckmann condensation. google.com This method provides the keto-ester, which can be a precursor to the desired 3-substituted piperidine (B6355638) carboxylic acid esters.
Another significant synthetic achievement is the preparation of enantiomerically pure derivatives. The synthesis of (S)-3-Carbethoxy-3-benzylpiperidine, a key precursor for the growth hormone secretagogue L-163,540, highlights the importance of stereocontrolled synthesis in this class of compounds. acs.orgnih.gov Additionally, dicarboxylic acid esters, such as 3-benzyl-piperidine-1,3-dicarboxylic acid 1-tert-butyl ester 3-ethyl ester, are valuable intermediates, often used to introduce further complexity into the molecule. lookchem.com
| Starting Material | Reagents and Conditions | Product | Yield |
| N-benzyl glycine ethyl ester, 4-bromo-ethyl butyrate | 1. Na2CO3, THF; 2. Sodium tert-butoxide, then Acetic acid | N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester | 86.6% (3 steps) |
| 4-piperidinecarboxylic acid | 1. Esterification; 2. Alkylation; 3. Hydrolysis; 4. Acylation; 5. Dehydration; 6. Reduction | N-benzyl-4-piperidinecarboxaldehyde | - |
| (1-benzyl-4-piperidyl)methanol | 2,2,6,6-tetramethyl-1-piperidone, NaIO4, NaBr | 1-benzylpiperidine-4-carboxaldehyde | >90% |
Introduction of Diverse Chemical Functionalities on the Piperidine Ring
The functionalization of the piperidine ring itself, beyond the 3-position, is crucial for fine-tuning the properties of the resulting molecules. This includes halogenation, alkylation, arylation, and various functional group interconversions.
Halogen atoms are often incorporated into the 1-benzylpiperidine (B1218667) scaffold to modulate biological activity. The synthesis of halogenated derivatives, particularly on the benzyl (B1604629) group, has been explored in the context of developing cholinesterase inhibitors. For example, 1-(3-chloro)benzylpiperidine amide of 1H-indole-5-carboxylic acid was synthesized as part of a series of N-benzyl substituted piperidine amides. uj.edu.plresearchgate.net The introduction of halogens like chlorine, bromine, and fluorine on the benzyl ring has been shown to influence the inhibitory potency and selectivity of these compounds. nih.gov In some instances, halogenation can also occur on the piperidine ring, although examples are less common in the reviewed literature for this specific scaffold. The synthesis of fluorinated thiourea (B124793) derivatives from 4-amino-1-benzylpiperidine (B41602) further demonstrates the utility of halogenated benzylpiperidine building blocks. doi.org
| Compound | Position of Halogen | Synthetic Context |
| 1-(3-chloro)benzylpiperidine amide of 1H-indole-5-carboxylic acid | 3-position of benzyl ring | Cholinesterase inhibitor synthesis |
| Benzylpiperidine derivatives with Br, Cl, F substituents | meta- and para-positions of benzyl ring | Cholinesterase inhibitor synthesis |
| Fluorinated thiourea derivatives | Varied (on fluorinated isothiocyanate) | Synthesis from 4-amino-1-benzylpiperidine |
The introduction of alkyl and aryl groups directly onto the carbon atoms of the piperidine ring represents a powerful strategy for creating structural diversity. Palladium-catalyzed reactions have been instrumental in achieving such transformations. For instance, a decarboxylative process involving six-membered endocyclic benzyl enecarbamates can generate 2-(hetero)aryl-3-benzylpiperidines as single cis-diastereomers. researchgate.net This method effectively achieves an alkylation at the 3-position.
Furthermore, direct C-H arylation methods are emerging as a powerful tool. A palladium-catalyzed, carbon dioxide-mediated γ-C(sp2)-H arylation of benzylamines allows for the construction of ortho-arylated primary and secondary benzylamines. chemrxiv.org While not demonstrated on this compound itself, this methodology is applicable to the N-benzylpiperidine core. Anti-Markovnikov hydro(amino)alkylation of vinylarenes using photoredox catalysis also presents a modern approach to access γ,γ-diarylamines, which can be analogous to functionalized benzylpiperidines. nih.gov
| Reaction Type | Key Reagents/Catalyst | Position of Functionalization | Product Type |
| Decarboxylative Alkylation | Pd-catalyst | C-3 | 2-(hetero)aryl-3-benzylpiperidines |
| γ-C(sp2)-H Arylation | Pd-catalyst, CO2 | C-2 of benzyl group | ortho-arylated benzylamines |
| Hydro(amino)alkylation | Photoredox catalyst | - | γ,γ-diarylamines |
Functional group interconversions are routine yet essential manipulations that allow for the conversion of one functional group into another on a pre-existing molecular framework. ub.edu A prime example within the 1-benzylpiperidine series is the oxidation of an alcohol to an aldehyde. The preparation of 1-benzylpiperidine-4-carboxaldehyde from (1-benzyl-4-piperidyl)methanol using a 2,2,6,6-tetramethyl-1-piperidone (TEMPO)-based oxidation system is a well-established method that avoids over-oxidation and proceeds in high yield. google.com Conversely, the reduction of an aldehyde or a carboxylic acid to an alcohol is also a common transformation. Another key interconversion is the transformation of a carboxylic acid into an amide, which is discussed in detail in section 4.4. These interconversions are critical for elaborating the core structure into a wide range of derivatives.
| Starting Functional Group | Target Functional Group | Reagents/Conditions |
| Alcohol | Aldehyde | TEMPO, NaIO4, NaBr |
| Carboxylic Acid/Ester | Amide | Amine, coupling agent |
| Nitrile | Aldehyde | DIBAL-H |
| Carboxylic Acid | Alcohol | LiAlH4 |
Preparation of Spirocyclic and Fused Piperidine Systems
The 1-benzylpiperidine moiety has been incorporated into more complex, rigid structures such as spirocyclic and fused systems. These constrained analogues are of great interest in drug discovery as they can exhibit enhanced selectivity and potency for their biological targets.
The synthesis of spirocyclic piperidines has been successfully achieved for the development of sigma-1 receptor ligands. d-nb.infonih.gov For example, spipethiane, a potent and selective sigma-1 ligand, contains the core elements of a benzylpiperidine within its spirocyclic framework. d-nb.info The design of such compounds is often inspired by known pharmacophore models. The Ugi four-component reaction has also been employed to create spirocyclic diketopiperazine derivatives containing a benzylpiperidine moiety. researchgate.net This one-pot, multi-component reaction approach allows for the rapid assembly of complex structures from simple starting materials.
Fused piperidine systems can be accessed through various cyclization strategies. For instance, intramolecular Alder-ene reactions of 1,7-dienes catalyzed by nickel can yield fused piperidine derivatives with high diastereo- and enantioselectivity. nih.gov While these examples may not start directly from this compound, they illustrate the types of complex scaffolds that can be constructed incorporating the N-benzylpiperidine unit.
| System Type | Synthetic Approach | Key Precursors/Reaction | Target/Application |
| Spirocyclic | Pharmacophore-based design | N-substituted piperidones | Sigma-1 receptor ligands |
| Spirocyclic | Ugi four-component reaction | Cycloalkanones, amines, isocyanides, carboxylic acids | Diketopiperazine derivatives |
| Fused | Intramolecular Alder-ene reaction | 1,7-dienes, Nickel catalyst | Hydroquinoline analogues |
Synthesis of Amide Derivatives Utilizing the N-Benzylpiperidine Moiety
The formation of amide bonds is a cornerstone of medicinal chemistry, and the N-benzylpiperidine moiety is frequently used as a key building block in the synthesis of amide-containing compounds with diverse biological activities. These amides are typically prepared by coupling an N-benzylpiperidine derivative bearing a carboxylic acid or an amine with a suitable reaction partner.
A significant body of research has focused on the synthesis of N-benzylpiperidine amides as cholinesterase inhibitors for potential use in treating Alzheimer's disease. uj.edu.plresearchgate.netnih.govuj.edu.plnih.gov In these studies, N-benzylpiperidine fragments are connected via an amide linkage to other heterocyclic systems, such as indole. uj.edu.plresearchgate.netuj.edu.pl For instance, a series of N-benzyl substituted amides of 1H-indole-5-carboxylic acid were synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). uj.edu.plresearchgate.netuj.edu.pl The synthesis typically involves the preparation of an appropriate N-benzylpiperidine amine or carboxylic acid, followed by a standard amide coupling reaction.
The versatility of the N-benzylpiperidine amide scaffold is further demonstrated by its use in creating influenza virus inhibitors and ligands for other biological targets. ub.edu The Ugi four-component reaction is also a powerful tool for generating bis-amide derivatives incorporating the N-benzylpiperidine core in a single step. ub.edu
| Amide Derivative Class | Synthetic Strategy | Biological Target |
| N-benzyl substituted piperidine amides of 1H-indole-5-carboxylic acid | Amide coupling of N-benzylpiperidin-4-amine derivatives with indole-5-carboxylic acid | Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) |
| 1,3-dimethylbenzimidazolinone derivatives | Condensation of (1-benzylpiperidin-4-yl)methanamine (B1270732) derivatives with carboxylic acids | Cholinesterases |
| N-benzyl 4,4-dipeptide piperidine analogues | Ugi four-component reaction | Influenza A virus |
Applications of 1 Benzylpiperidine 3 Carbaldehyde As a Synthetic Motif in Chemical Research
Role as a Key Building Block in Complex Molecule Synthesis
1-Benzylpiperidine-3-carbaldehyde serves as a fundamental starting material for the construction of more elaborate molecular architectures. cymitquimica.com Its aldehyde functionality provides a reactive handle for a variety of chemical transformations, including reductive aminations, Wittig reactions, and aldol (B89426) condensations, allowing for the introduction of diverse substituents and the extension of the carbon skeleton. The piperidine (B6355638) ring, a common feature in many natural products and pharmaceuticals, offers a three-dimensional framework that can be further functionalized. researchgate.net
The synthesis of this compound itself can be achieved through various methods. One common approach involves the oxidation of the corresponding alcohol, (1-benzylpiperidin-3-yl)methanol (B1365142). Another route utilizes the reduction of a nitrile precursor, 3-(1-benzylpiperidin-4-yl)propanenitrile, to the aldehyde. mdpi.com The choice of synthetic route often depends on the availability of starting materials and the desired scale of the reaction.
Design and Synthesis of Scaffolds for Chemical Biology Probes
The development of chemical probes is essential for elucidating biological pathways and identifying new drug targets. These molecular tools are designed to interact with specific biomolecules, often incorporating reporter groups such as fluorophores or affinity tags to enable their detection and isolation. rsc.orgrsc.org this compound can serve as a scaffold for the synthesis of such probes.
The aldehyde group can be readily converted into a variety of functionalities suitable for attaching linkers and reporter groups. For instance, reductive amination with an amino-functionalized fluorophore would yield a fluorescent probe capable of tracking the distribution of the N-benzylpiperidine moiety within a biological system. Similarly, the aldehyde can be used to introduce photoreactive groups, such as diazirines or benzophenones, creating photoaffinity labeling probes that can covalently bind to their target proteins upon photoirradiation. rsc.org This allows for the identification of specific binding partners and the mapping of interaction sites.
Precursors for Bioactive Compound Development and Optimization
The N-benzylpiperidine motif is a well-established "privileged structure" in medicinal chemistry, meaning it is a structural framework that is frequently found in compounds with diverse biological activities. cambridgemedchemconsulting.com this compound, by providing access to a wide array of derivatives, is a valuable precursor for the development and optimization of bioactive compounds. researchgate.netnih.govuj.edu.pl
Utility of the N-Benzylpiperidine Motif in Drug Discovery Programs
The N-benzylpiperidine moiety is a common feature in numerous approved drugs and clinical candidates. nih.govresearchgate.net Its prevalence stems from its ability to engage in favorable interactions with biological targets, such as cation-π interactions between the protonated piperidine nitrogen and aromatic residues in protein binding pockets. researchgate.netresearchgate.net The benzyl (B1604629) group can also participate in hydrophobic and π-stacking interactions, further enhancing binding affinity. cambridgemedchemconsulting.com
A prominent example of the importance of the N-benzylpiperidine motif is in the drug donepezil (B133215), an acetylcholinesterase inhibitor used for the treatment of Alzheimer's disease. nih.govresearchgate.net The N-benzylpiperidine portion of donepezil plays a crucial role in its binding to the active site of the enzyme. nih.gov Consequently, this compound and its derivatives are frequently used as starting points for the synthesis of novel cholinesterase inhibitors and other potential therapeutics for neurodegenerative diseases. uj.edu.plnih.govnih.gov
Influence of Stereochemistry on Molecular Recognition Profiles
The piperidine ring of this compound contains a stereocenter at the 3-position. The stereochemistry at this position, as well as any additional stereocenters introduced during subsequent synthetic transformations, can have a profound impact on the biological activity of the resulting compounds. Different stereoisomers can exhibit distinct binding affinities and selectivities for their biological targets due to the three-dimensional nature of molecular recognition.
Optimizing the stereochemical aspects of a drug candidate is a critical part of the drug discovery process. nih.govresearchgate.net The use of chiral building blocks and stereoselective reactions allows for the synthesis of enantiomerically pure compounds, enabling the evaluation of individual stereoisomers and the identification of the most active and selective enantiomer. While specific studies on the stereochemistry of this compound derivatives are not extensively detailed in the provided context, the general principles of stereochemistry in drug design are highly relevant to its application.
Development of Enzyme Inhibitors (Mechanistic Studies)
The N-benzylpiperidine scaffold has been incorporated into a variety of enzyme inhibitors targeting different classes of enzymes. As mentioned previously, derivatives of this compound are widely explored as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the breakdown of the neurotransmitter acetylcholine (B1216132). uj.edu.plnih.govnih.gov Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease.
Mechanistic studies of these inhibitors often reveal that the N-benzylpiperidine moiety interacts with the peripheral anionic site (PAS) or the catalytic active site (CAS) of the cholinesterase enzymes. The aldehyde group of this compound can be transformed into various functional groups that can interact with specific residues within the enzyme's active site, leading to potent and selective inhibition. For example, a series of N-benzylpiperidine amides of 1H-indole-5-carboxylic acid were synthesized and evaluated as cholinesterase inhibitors, with some compounds showing selective inhibition of BuChE. uj.edu.pl
Receptor Ligand Development and Binding Interactions
Beyond enzyme inhibition, the N-benzylpiperidine motif is also a key pharmacophore for the development of ligands for various G-protein coupled receptors (GPCRs) and ion channels. For instance, derivatives of N-benzylpiperidine have been investigated as antagonists for the α7 nicotinic acetylcholine receptor (nAChR), suggesting potential therapeutic applications in conditions where modulation of cholinergic activity is desired. acs.org
The versatility of the this compound scaffold allows for the synthesis of a diverse library of compounds that can be screened for activity at different receptors. The benzyl group can be substituted to probe for specific interactions within the receptor binding pocket, and the aldehyde can be elaborated to introduce different pharmacophoric elements. For example, N-benzylpiperidine derivatives have been explored as ligands for sigma receptors, which are implicated in a variety of central nervous system disorders. google.com
Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment
Spectroscopic Characterization Techniques
Spectroscopy involves the interaction of electromagnetic radiation with a molecule to produce a spectrum, which serves as a molecular fingerprint.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds. It provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR: Proton NMR reveals the number of different types of protons in a molecule, their electronic environment, and their proximity to other protons. For 1-Benzylpiperidine-3-carbaldehyde, the spectrum is expected to show distinct signals for the aldehyde, aromatic, benzylic, and piperidine (B6355638) protons. The aldehyde proton (-CHO) would appear as a highly deshielded singlet or a finely split multiplet in the 9.5-10.5 ppm region. The five protons of the phenyl group would typically resonate between 7.2 and 7.4 ppm. The two benzylic protons (-CH₂-Ph) would likely appear as a sharp singlet around 3.5 ppm. The protons on the piperidine ring would produce a complex series of multiplets in the 1.5-3.0 ppm range due to their varied chemical environments and spin-spin coupling.
¹³C NMR: Carbon NMR spectroscopy provides information about the different types of carbon atoms in a molecule. The spectrum of this compound would be expected to display a signal for the carbonyl carbon of the aldehyde group at a characteristic downfield shift, typically between 190 and 205 ppm. The aromatic carbons of the benzyl (B1604629) group would appear in the 127-140 ppm range, while the benzylic carbon would be found further upfield. The carbons of the piperidine ring would resonate in the 20-60 ppm region.
2D Techniques: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are essential for unambiguously assigning the complex signals of the piperidine ring. A COSY spectrum would show correlations between protons that are coupled to each other (typically on adjacent carbons), helping to trace the connectivity within the ring. An HSQC spectrum would correlate each proton signal with the carbon signal to which it is directly attached, allowing for definitive assignment of both ¹H and ¹³C resonances.
Table 1: Expected ¹H NMR Signals for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~9.7 | Singlet (s) | 1H | Aldehyde (-CHO) |
| ~7.3 | Multiplet (m) | 5H | Aromatic (C₆H₅) |
| ~3.5 | Singlet (s) | 2H | Benzylic (-CH₂-Ph) |
Table 2: Expected ¹³C NMR Signals for this compound
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~200 | Aldehyde Carbonyl (C=O) |
| ~127 - 138 | Aromatic Carbons (C₆H₅) |
| ~63 | Benzylic Carbon (-CH₂-Ph) |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations (stretching, bending), and the specific frequencies of these absorptions are characteristic of particular bonds. For this compound, the most prominent and diagnostic peak would be a strong C=O stretching absorption for the aldehyde group, expected around 1720-1740 cm⁻¹. Other key absorptions would include C-H stretching from the aromatic ring (above 3000 cm⁻¹) and the aliphatic piperidine and benzyl groups (below 3000 cm⁻¹), as well as C=C stretching absorptions for the aromatic ring in the 1450-1600 cm⁻¹ region.
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and can reveal structural information through analysis of fragmentation patterns.
For this compound (molecular formula C₁₃H₁₇NO), the calculated monoisotopic mass is approximately 203.1310 Da. High-resolution mass spectrometry (HRMS) would be used to confirm this exact mass, thereby verifying the elemental composition.
In a typical electron ionization (EI) mass spectrum, a characteristic fragmentation pattern would be expected. The most common fragmentation for N-benzyl compounds is the cleavage of the benzylic C-N bond, leading to the formation of a very stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91. This fragment is often the base peak in the spectrum and is a strong indicator of the benzyl group's presence.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. This technique is invaluable for analyzing reaction mixtures and assessing purity, as it can separate the target compound from impurities and provide molecular weight information for each component.
UV-Vis spectroscopy provides information about conjugated systems within a molecule. In this compound, the chromophore responsible for UV absorption is the benzene (B151609) ring. It is expected to exhibit characteristic absorption bands in the UV region corresponding to π → π* electronic transitions. Typically, a strong absorption band (the E-band) would appear around 200-210 nm and a weaker, structured band (the B-band) would be observed around 250-270 nm. While not highly specific for the entire structure, UV-Vis spectroscopy is crucial as a detection method in other analytical techniques like HPLC.
Chromatographic Separation and Purity Analysis
Chromatography is a laboratory technique for the separation of a mixture. It is the gold standard for determining the purity of a chemical compound.
High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify each component in a mixture. It is the primary method for assessing the purity of a synthesized compound like this compound.
A typical purity analysis would employ a reverse-phase HPLC method. In this setup, the compound is passed through a column packed with a nonpolar stationary phase (e.g., C18-silica) using a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). Because this compound contains a basic nitrogen atom, a small amount of an acid modifier (like formic acid or trifluoroacetic acid) is often added to the mobile phase to ensure sharp, symmetrical peaks.
The components are detected as they exit the column, typically using a UV detector set to a wavelength where the benzene ring absorbs (e.g., 254 nm). The result is a chromatogram, which plots the detector response against time. A pure sample of this compound would ideally show a single, sharp peak at a specific retention time. The presence of other peaks would indicate impurities, and the area under each peak is proportional to the concentration of the corresponding component, allowing for quantitative purity assessment (e.g., 99.5% pure).
Table 3: Typical HPLC Method Parameters for Purity Analysis
| Parameter | Description |
|---|---|
| Column | Reverse-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile / Water with 0.1% Formic Acid (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
Gas Chromatography (GC)
Gas Chromatography is a premier technique for separating and analyzing volatile and thermally stable compounds. For a molecule like this compound, with a predicted boiling point that allows for volatilization without decomposition, GC is a suitable method for assessing purity and quantifying its presence in a mixture.
A typical GC analysis would involve a capillary column with a non-polar or medium-polarity stationary phase, such as a diphenyl dimethyl polysiloxane phase. The separation is based on the differential partitioning of the analyte between the stationary phase and an inert carrier gas (e.g., helium or nitrogen). The temperature program would be optimized to ensure adequate separation from starting materials, solvents, and potential byproducts. A flame ionization detector (FID) would offer high sensitivity for this organic analyte. For unequivocal identification, GC coupled with Mass Spectrometry (GC-MS) would be employed, providing both retention time data and a mass spectrum that can be compared against a reference or interpreted to confirm the molecular weight and fragmentation pattern consistent with the structure of this compound.
Table 1: Hypothetical GC-FID Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5 or equivalent) |
| Carrier Gas | Helium |
| Injector Temperature | 250 °C |
| Detector Temperature | 280 °C (FID) |
| Oven Program | 100 °C (hold 2 min), ramp at 15 °C/min to 250 °C (hold 5 min) |
| Injection Mode | Split (e.g., 50:1) |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography is an indispensable, rapid, and cost-effective technique for monitoring reaction progress, identifying compounds, and determining the purity of a sample. For this compound, TLC would typically be performed on silica (B1680970) gel plates.
The choice of mobile phase (eluent) is critical and would be determined empirically to achieve a retention factor (Rf) value ideally between 0.3 and 0.7. Given the compound's polarity, a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a more polar solvent (like ethyl acetate (B1210297) or methanol) would be used. The basic nitrogen of the piperidine ring might cause streaking on the silica plate; this can often be mitigated by adding a small amount of a basic modifier, such as triethylamine (B128534) (~1%), to the eluent system. Visualization of the spots on the TLC plate would be achieved under UV light (due to the aromatic benzyl group) or by staining with a suitable agent like potassium permanganate (B83412) or iodine, which reacts with the aldehyde and amine functionalities.
Table 2: Representative TLC Systems for this compound
| Stationary Phase | Mobile Phase System (v/v) | Visualization Method |
|---|---|---|
| Silica Gel 60 F254 | Hexane / Ethyl Acetate (e.g., 7:3 or 1:1) | UV light (254 nm) |
| Silica Gel 60 F254 | Dichloromethane / Methanol (B129727) (e.g., 95:5) | Potassium Permanganate stain |
Column Chromatography for Purification
For the purification of this compound on a preparative scale, column chromatography is the method of choice. This technique operates on the same principles as TLC, allowing for the separation of the target compound from impurities based on differential adsorption to a stationary phase.
Silica gel would serve as the standard stationary phase. The solvent system (mobile phase) chosen would be slightly less polar than the one that gives the ideal Rf value in TLC analysis, to ensure effective separation on the column. The crude product would be loaded onto the top of the silica gel column and eluted with the chosen solvent mixture. Fractions would be collected sequentially and analyzed by TLC to identify those containing the pure product. Combining the pure fractions followed by solvent evaporation would yield purified this compound.
Table 3: General Parameters for Column Chromatography Purification
| Parameter | Details |
|---|---|
| Stationary Phase | Silica Gel (e.g., 230-400 mesh) |
| Eluent System | Gradient or isocratic elution with Hexane/Ethyl Acetate |
| Loading Method | Dry loading (adsorbed onto silica) or direct liquid loading |
| Fraction Analysis | Thin-Layer Chromatography (TLC) with UV or chemical stain |
X-ray Diffraction Studies for Solid-State Structure Determination
X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state structure. To perform this analysis on this compound, a high-quality single crystal of the compound must first be grown, typically by slow evaporation of a solvent from a concentrated solution.
Once a suitable crystal is obtained, it is mounted in an X-ray diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected. The data from these diffracted X-rays are then processed to calculate the electron density map of the molecule, which allows for the determination of atomic positions, bond lengths, bond angles, and torsional angles. This analysis would provide unambiguous confirmation of the compound's constitution and stereochemistry, as well as insights into intermolecular interactions, such as hydrogen bonding and crystal packing in the solid state. While specific crystallographic data for this compound is not found in the searched literature, this technique remains the gold standard for its structural confirmation if a suitable crystal can be formed.
Computational and Theoretical Chemistry Studies
Molecular Modeling and Docking Simulations
Molecular modeling and docking simulations are pivotal in predicting how 1-Benzylpiperidine-3-carbaldehyde might interact with biological macromolecules, offering a glimpse into its potential as a pharmacologically active agent.
Molecular docking simulations are employed to predict the binding orientation and affinity of this compound to the active sites of various protein targets. In silico studies on analogous N-benzylpiperidine derivatives have demonstrated their potential to bind to targets such as cholinesterases, which are implicated in Alzheimer's disease. For instance, docking studies of benzylpiperidine-linked benzimidazolinones have shown that the N-benzylpiperidine moiety can interact with key residues like Trp86 in the catalytic anionic site (CAS) of acetylcholinesterase (AChE) through π-π stacking interactions. nih.gov These interactions are crucial for the inhibitory activity of the compounds.
Similarly, it is hypothesized that this compound could adopt a comparable binding mode. The benzyl (B1604629) group can engage in hydrophobic and aromatic interactions, while the piperidine (B6355638) ring can form van der Waals contacts. The carbaldehyde group, being a polar functional group, could potentially form hydrogen bonds with amino acid residues in the active site, further stabilizing the ligand-protein complex. The specific interactions would, of course, be dependent on the topology and amino acid composition of the target protein's active site.
| Potential Protein Target | Key Interacting Residues (Hypothesized) | Type of Interaction |
|---|---|---|
| Acetylcholinesterase (AChE) | Trp86, Tyr334 | π-π stacking, Hydrophobic |
| Butyrylcholinesterase (BChE) | Trp82, His438 | π-π stacking, π-cation |
| Monoamine Oxidase (MAO) | Tyr407, Tyr444 | Hydrogen bonding, Hydrophobic |
The biological activity of a molecule is intrinsically linked to its three-dimensional conformation. Conformational analysis of this compound is crucial for understanding its preferred shapes and the energy barriers between different conformations. The piperidine ring typically adopts a chair conformation to minimize steric strain. However, the presence of substituents on the ring can influence the equilibrium between different chair and boat conformations. ias.ac.in
For this compound, the large benzyl group on the nitrogen atom and the carbaldehyde group at the 3-position will have preferred orientations. Computational studies on N-substituted piperidines have shown that the N-substituent can adopt either an axial or equatorial position, with the equatorial position generally being more stable. researchgate.net Similarly, the carbaldehyde group at the C-3 position will also have a preference for the equatorial orientation to minimize 1,3-diaxial interactions.
Energy landscape mapping, often performed using molecular mechanics force fields or quantum mechanical methods, can quantify the relative energies of different conformers and the transition states connecting them. This provides a detailed picture of the molecule's flexibility and the populations of different conformations at a given temperature. A comprehensive conformational search followed by geometry optimization and energy calculation can identify the global minimum energy structure and other low-energy conformers that might be biologically relevant. researchgate.net
Quantum Chemical Calculations
Quantum chemical calculations offer a more fundamental understanding of the electronic structure and properties of this compound, providing insights that are not accessible through classical molecular modeling.
Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic properties of molecules. DFT calculations can provide accurate information about the geometry, vibrational frequencies, and electronic properties of this compound. Studies on substituted piperidines have utilized DFT methods to optimize molecular geometries and calculate NMR chemical shifts, showing good agreement with experimental data. researchgate.net
Key parameters that can be derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. The distribution of these frontier orbitals can also reveal the most likely sites for electrophilic and nucleophilic attack. For this compound, the HOMO is expected to be localized on the electron-rich aromatic ring and the nitrogen atom, while the LUMO is likely to be centered on the electron-deficient carbonyl carbon of the carbaldehyde group.
| Parameter | Significance | Predicted Trend for this compound |
|---|---|---|
| HOMO Energy | Electron-donating ability | Relatively high due to the benzyl and piperidine nitrogen |
| LUMO Energy | Electron-accepting ability | Relatively low due to the carbaldehyde group |
| HOMO-LUMO Gap | Chemical reactivity | Moderate, suggesting a balance of stability and reactivity |
| Molecular Electrostatic Potential (MEP) | Charge distribution and reactive sites | Negative potential around the carbonyl oxygen, positive potential around the aldehyde proton and benzyl protons |
The Hartree-Fock (HF) method is another fundamental quantum chemical approach that provides a good starting point for more advanced calculations. While HF theory does not account for electron correlation to the same extent as DFT, it can still provide valuable qualitative insights into the electronic structure of molecules. Unrestricted Hartree-Fock (UHF) calculations have been used to study the spin density distribution in radicals of benzyl-containing compounds, which can be relevant for understanding reaction mechanisms involving radical intermediates. ias.ac.in For this compound, HF calculations can be used to determine the ground state electronic energy and wavefunction, providing a basis for understanding its fundamental electronic properties.
Prediction of Chemical Reactivity and Reaction Mechanisms
The computational studies described above can be leveraged to predict the chemical reactivity of this compound and to elucidate potential reaction mechanisms. The presence of the carbaldehyde group makes the molecule susceptible to nucleophilic attack at the carbonyl carbon. The piperidine nitrogen, being a tertiary amine, can act as a base or a nucleophile.
The insights from DFT calculations, such as the distribution of electron density and the shapes of frontier molecular orbitals, can help in predicting the regioselectivity and stereoselectivity of reactions. For example, the LUMO being localized on the carbonyl carbon strongly suggests that this will be the primary site for attack by nucleophiles. The reactivity of the benzyl group, such as electrophilic aromatic substitution, can also be assessed by examining the electron density on the aromatic ring. Mechanistic studies on the dearomative functionalization of pyridines to form highly substituted piperidines have been aided by density functional theory computations, highlighting the power of these methods in understanding complex reaction pathways. nih.gov
Computational Approaches to Structure-Activity Relationship (SAR) Studies
Extensive searches of scientific literature and chemical databases did not yield specific computational or theoretical chemistry studies focusing on the structure-activity relationships (SAR) of this compound. Research in this area tends to concentrate on broader classes of benzylpiperidine derivatives or analogues where the carbaldehyde group is replaced by other functional moieties to explore activities against various biological targets.
While direct computational SAR studies on this compound are not available, the broader family of benzylpiperidine-containing molecules has been the subject of such investigations for a range of applications. These studies utilize computational methods to understand how structural modifications to the benzyl and piperidine rings influence biological activity, offering insights that could be hypothetically relevant to this compound.
For instance, computational studies on different series of 1-benzylpiperidine (B1218667) derivatives have been conducted to elucidate their potential as inhibitors for targets like acetylcholinesterase (AChE) and serotonin (B10506) transporter (SERT) mdpi.com. These studies often involve:
Molecular Docking: To predict the binding modes and affinities of ligands within the active site of a target protein. For example, docking studies on certain 1-benzylpiperidine derivatives have identified key interactions, such as π-π stacking between the benzyl group of the ligand and aromatic residues (e.g., Trp286, Tyr72, Tyr341) in the enzyme's active site mdpi.com.
Quantitative Structure-Activity Relationship (QSAR): To build statistical models that correlate the chemical structure of compounds with their biological activity. These models help in predicting the activity of novel compounds and in understanding the physicochemical properties that are crucial for their function.
In one study focused on dual-target inhibitors for Alzheimer's disease, a series of 1-benzylpiperidine derivatives were synthesized and evaluated. While this series did not include the 3-carbaldehyde derivative, the SAR findings indicated that substitutions on the benzyl ring significantly impacted activity. For example, halogen substitutions at position 3 of the benzyl ring did not improve activity against AChE or SERT mdpi.com. Another finding was that the structural features that favored SERT binding were distinct from those that were optimal for AChE inhibition mdpi.com.
Although these findings are not directly applicable to this compound, they illustrate the computational methodologies employed to study the SAR of the underlying benzylpiperidine scaffold. A hypothetical computational SAR study on this compound would likely involve synthesizing a series of analogues with modifications at the benzyl ring, the piperidine ring, and the aldehyde functional group, followed by biological testing and computational modeling to derive a predictive SAR model.
Future Research Directions and Emerging Methodologies
Development of Novel and Sustainable Synthetic Routes for Piperidine (B6355638) Carbaldehydes
The synthesis of piperidine carbaldehydes is an area of active research, with a growing emphasis on developing methods that are not only efficient but also environmentally sustainable. Traditional multi-step syntheses are often being replaced by more streamlined and atom-economical approaches.
Key areas of development include:
Dearomative Functionalization: A modern approach involves the stepwise dearomative functionalization of pyridine (B92270) derivatives to construct highly substituted piperidine rings. deepdyve.com This method offers a powerful way to build molecular complexity and control stereochemistry, addressing challenges in site-selectivity and diastereoselectivity. deepdyve.com
Biocatalysis and C-H Activation: A recently developed modular strategy simplifies piperidine synthesis by combining biocatalytic carbon-hydrogen (C-H) oxidation with radical cross-coupling. news-medical.net This approach significantly reduces the number of synthetic steps (from 7-17 steps down to 2-5), avoids the use of costly precious metals like palladium, and enhances the efficiency of creating complex, three-dimensional molecules. news-medical.net
Flow Chemistry: The use of continuous flow reactors for synthetic processes offers advantages in terms of safety, scalability, and reaction control. Applying flow chemistry to the synthesis of piperidine carbaldehydes could lead to higher yields, improved purity, and more sustainable manufacturing processes.
A comparison of traditional versus emerging synthetic strategies is highlighted below.
| Feature | Traditional Methods | Emerging Sustainable Methods |
| Starting Materials | Often require pre-functionalized, complex starting materials. | Utilizes simpler, more abundant precursors (e.g., pyridines). nih.gov |
| Number of Steps | Typically multi-step, leading to lower overall yield. | Fewer steps, often employing one-pot or tandem reactions. nih.govnews-medical.net |
| Catalysts | Frequently rely on expensive and toxic precious metal catalysts. | Focus on earth-abundant metals, organocatalysts, and biocatalysts. nih.govnews-medical.net |
| Waste Generation | Higher waste production due to multiple steps and use of protecting groups. | Improved atom economy and reduced waste streams. gcande.org |
| Stereocontrol | Can be challenging to control stereochemistry. | Advanced methods offer improved diastereoselectivity and enantioselectivity. deepdyve.com |
Exploration of New Reactivity Profiles and Transformation Pathways
The aldehyde functional group and the piperidine ring in 1-Benzylpiperidine-3-carbaldehyde offer multiple sites for chemical transformation. Future research will likely uncover new reactivity profiles, leading to novel molecular scaffolds.
Iminium Ion/Enamine Catalysis: The aldehyde moiety can participate in organocatalytic reactions, such as those involving iminium ion and enamine intermediates. This strategy can be used for asymmetric functionalization of the piperidine core, enabling the synthesis of chiral molecules with high enantiomeric purity. A recently developed strategy utilizes this type of tandem sequence for the one-pot synthesis of indolizine-2-carbaldehydes. researchgate.net
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forging new carbon-carbon and carbon-heteroatom bonds under mild conditions. Exploring the reactivity of piperidine carbaldehydes under photoredox conditions could unlock new transformation pathways that are inaccessible through traditional thermal methods.
Metal-Mediated Transformations: The nitrogen atom of the piperidine ring can coordinate to metal centers, influencing the reactivity of the molecule. For instance, zinc(II) compounds have been shown to catalyze the nucleophilic addition of secondary cyclic amines like piperidine to nitriles, forming amidines. rsc.org Investigating the catalytic activity of various metals with this compound could lead to the discovery of new reactions and the synthesis of novel derivatives.
Multicomponent Reactions (MCRs): Designing new MCRs that incorporate a piperidine carbaldehyde as a key building block is a highly attractive research direction. MCRs allow for the rapid construction of complex molecules from simple starting materials in a single step, which is highly efficient and aligns with the principles of green chemistry.
Advanced Derivatization for Specialized Chemical Applications
The this compound scaffold is a versatile starting point for creating a diverse library of compounds with tailored properties for various applications. Advanced derivatization focuses on modifying the core structure to enhance specific functions.
Pharmaceutical Intermediates: The aldehyde group is a versatile handle for introducing a wide range of functional groups. For example, it can be converted to amines, alcohols, carboxylic acids, or used in condensation reactions to form larger, more complex molecules. mdpi.com These derivatives are valuable as intermediates in the synthesis of pharmaceuticals. For example, the related N-Benzylpiperidine-4-carboxaldehyde is a reactant used in the synthesis of Donepezil (B133215), an acetylcholinesterase inhibitor.
Molecular Probes and Ligands: By attaching fluorescent tags, biotin (B1667282) labels, or other reporter groups to the this compound scaffold, researchers can create molecular probes to study biological processes. The piperidine moiety is a common feature in ligands for various receptors and transporters, and systematic derivatization can be used to optimize binding affinity and selectivity. Modifications to the piperidine ring have been shown to significantly influence biological activity, such as the selectivity and potency of acetylcholinesterase inhibitors.
Materials Science: Incorporating piperidine-based structures into polymers or other materials can impart specific properties, such as altered solubility, thermal stability, or chemical resistance. The derivatization of this compound could lead to new monomers for polymerization or functional additives for advanced materials.
| Derivatization Reaction | Resulting Functional Group | Potential Application |
| Reductive Amination | Substituted Amine | Pharmaceutical synthesis, Ligand development |
| Oxidation | Carboxylic Acid | Bioisostere replacement, Intermediate synthesis |
| Wittig Reaction | Alkene | Creation of complex carbon skeletons |
| Condensation Reactions | Hydrazone, Oxime, Imine | Bioactive compounds, Ligand design mdpi.com |
| Grignard/Organolithium Addition | Secondary Alcohol | Chiral building blocks, Synthetic intermediates |
Integration of Artificial Intelligence and Machine Learning in Chemical Synthesis Design
Computer-Aided Synthesis Planning (CASP): AI-driven retrosynthesis software can propose viable synthetic routes to target molecules by analyzing vast databases of chemical reactions. nih.gov These tools can identify novel or non-intuitive pathways, saving significant time and resources compared to manual planning. Both expert-encoded rules and ML methods are used in these AI approaches. nih.gov
Reaction Prediction and Optimization: Machine learning models can predict the outcome of a chemical reaction, including yield and potential byproducts, based on the starting materials, reagents, and conditions. gcande.orgmit.edu This predictive capability allows chemists to screen virtual libraries of potential reactions and prioritize those with the highest probability of success, a key component of the design-make-test-analyze (DMTA) cycle in drug discovery. nih.gov
De Novo Molecular Design: Generative AI models can design entirely new molecules with desired properties. mit.edu By providing the model with specific criteria (e.g., high binding affinity for a biological target, desirable physicochemical properties), it can generate novel piperidine derivatives that can then be synthesized and tested.
Sustainable Chemistry by Design: AI can be integrated with green chemistry metrics to guide the selection of synthetic routes that are more environmentally friendly. gcande.org By analyzing factors such as atom economy, energy consumption, and solvent toxicity, these tools can help chemists design more sustainable processes from the outset. gcande.org Consortia like the Machine Learning for Pharmaceutical Discovery and Synthesis (MLPDS) are actively developing these tools to facilitate the discovery of new therapeutics. mit.edu
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
